molecular formula C18H16FN3OS B6499852 N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 941905-74-4

N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B6499852
CAS RN: 941905-74-4
M. Wt: 341.4 g/mol
InChI Key: JXGHHLDRYAZYKT-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (FMPI) is a synthetic compound that has been of great interest to scientists in recent years due to its potential applications in the field of medicine. FMPI has been studied for its various properties, such as its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been studied for its various applications in the field of science and medicine. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been studied for its potential use as an antifungal agent and as a potential treatment for Parkinson’s disease.

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. MMPs are enzymes involved in the breakdown of extracellular matrix proteins, which can lead to the destruction of the tissue surrounding a tumor. By inhibiting the activity of these enzymes, N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can reduce inflammation and inhibit the growth of tumors.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to reduce inflammation in animal models of arthritis and to reduce the levels of pro-inflammatory molecules, such as prostaglandins and leukotrienes. N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has also been shown to reduce the levels of certain biomarkers associated with Alzheimer’s disease, such as amyloid beta and tau proteins.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well-understood. Additionally, N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is relatively non-toxic, making it safe to use in animal models. However, N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is not without its limitations. Its anti-inflammatory and anti-cancer effects are relatively weak, and it is not as effective as some other compounds in the treatment of certain diseases.

Future Directions

N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has great potential for use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Further research is needed to determine the optimal dosage and mode of administration for N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide. Additionally, further research is needed to investigate the potential synergistic effects of combining N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide with other drugs. Finally, further research is needed to identify novel targets for N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, such as novel enzymes and receptors, to further expand its potential applications in medicine.

Synthesis Methods

N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can be synthesized in a two-step procedure involving the coupling of 4-methyl-3-fluorophenylboronic acid (1) and 5-phenyl-1H-imidazole-2-sulfonyl chloride (2). The first step involves the deprotonation of 4-methyl-3-fluorophenylboronic acid (1) with a strong base such as sodium hydride or potassium tert-butoxide. The resulting anion is then reacted with 5-phenyl-1H-imidazole-2-sulfonyl chloride (2) to produce N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (3). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-12-7-8-14(9-15(12)19)21-17(23)11-24-18-20-10-16(22-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGHHLDRYAZYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

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